REACTION_CXSMILES
|
B(Cl)(Cl)Cl.C[O:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([CH3:15])[CH:8]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[OH:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([CH3:15])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
747 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C#N)C=C1)C
|
Name
|
|
Quantity
|
121 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by dropwise addition of water maintaining the internal temperature below 10° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Arbocel™
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted again with dichloromethane (250 ml)
|
Type
|
WASH
|
Details
|
washed with a sodium thiosulphate solution (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give thick yellow oil
|
Type
|
FILTRATION
|
Details
|
Trituration of the oil in dichloromethane, followed by filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C#N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |